molecular formula C12H9ClN2O2 B11866135 2-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetonitrile

2-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetonitrile

Cat. No.: B11866135
M. Wt: 248.66 g/mol
InChI Key: SQZPGZYVQQNWMF-UHFFFAOYSA-N
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Description

2-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetonitrile is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 7-chloro-6-methoxy-4-oxoquinoline.

    Nitrile Formation:

    Reaction Conditions: Common reagents include acetonitrile, a base such as sodium hydride, and a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetonitrile involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: The compound may inhibit enzyme activity, bind to receptors, or intercalate into DNA, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-4-oxoquinoline: A simpler quinoline derivative with similar properties.

    6-Methoxyquinoline: Another quinoline derivative with a methoxy group.

    4-Oxoquinoline: The parent compound without the chloro and methoxy substituents.

Uniqueness

2-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetonitrile is unique due to the presence of both chloro and methoxy groups, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

2-(7-chloro-6-methoxy-4-oxoquinolin-1-yl)acetonitrile

InChI

InChI=1S/C12H9ClN2O2/c1-17-12-6-8-10(7-9(12)13)15(5-3-14)4-2-11(8)16/h2,4,6-7H,5H2,1H3

InChI Key

SQZPGZYVQQNWMF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C=CN2CC#N)Cl

Origin of Product

United States

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